7-(3-(2-Carboxyethyl)-4-(hydroxyamino)pyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid (Moxifloxacin Impurity pound(c)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-(2-Carboxyethyl)-4-(hydroxyamino)pyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinolone core, a cyclopropyl group, and a pyrrolidine ring. The presence of multiple functional groups, such as carboxylic acid, hydroxyamino, and methoxy groups, makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(2-Carboxyethyl)-4-(hydroxyamino)pyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinolone core, introduction of the cyclopropyl group, and the addition of the pyrrolidine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of raw materials and reagents also plays a significant role in the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(3-(2-Carboxyethyl)-4-(hydroxyamino)pyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the quinolone core can be reduced to form hydroxyl derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyamino group can yield nitroso or nitro derivatives, while reduction of the carbonyl group can produce hydroxyl derivatives.
Scientific Research Applications
7-(3-(2-Carboxyethyl)-4-(hydroxyamino)pyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, such as antibacterial or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 7-(3-(2-Carboxyethyl)-4-(hydroxyamino)pyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinolone derivatives, such as:
Ciprofloxacin: A widely used antibiotic with a similar quinolone core.
Levofloxacin: Another antibiotic with a similar structure but different substituents.
Uniqueness
The uniqueness of 7-(3-(2-Carboxyethyl)-4-(hydroxyamino)pyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid lies in its combination of functional groups and structural features
Properties
Molecular Formula |
C21H24FN3O7 |
---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
7-[3-(2-carboxyethyl)-4-(hydroxyamino)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H24FN3O7/c1-32-20-17-12(19(28)13(21(29)30)8-25(17)11-3-4-11)6-14(22)18(20)24-7-10(2-5-16(26)27)15(9-24)23-31/h6,8,10-11,15,23,31H,2-5,7,9H2,1H3,(H,26,27)(H,29,30) |
InChI Key |
YUDHXOOLDUPFQL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1N3CC(C(C3)NO)CCC(=O)O)F)C(=O)C(=CN2C4CC4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.